(3-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Description

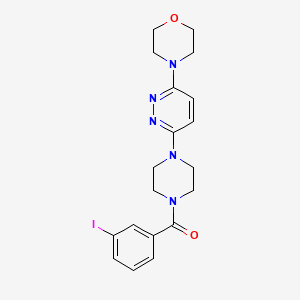

The compound "(3-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone" is a synthetic small molecule characterized by a methanone core linking a 3-iodophenyl group to a piperazine ring substituted with a 6-morpholinopyridazine moiety. This structure combines features of aromatic iodination, a piperazine scaffold, and a pyridazine heterocycle modified with morpholine.

Properties

IUPAC Name |

(3-iodophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22IN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXIMHNUCOXSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22IN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

- Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, particularly those involved in psychiatric disorders.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes linked to cancer progression, such as phosphodiesterase (PDE) enzymes, which are crucial in cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | IC50 (µM) | Target | Reference |

|---|---|---|---|

| PDE Inhibition | 0.5 | PDE10A | |

| Antiproliferative Effect | 2.0 | Cancer Cell Lines (e.g., A549) | |

| Neurotransmitter Receptor Modulation | 0.3 | 5-HT Receptors |

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

- Cancer Research : In vitro studies demonstrated that the compound significantly inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

- Neuropharmacology : The compound was tested for its effects on serotonin receptors, showing promising results in modulating mood-related behaviors in animal models. It exhibited anxiolytic effects without significant sedative properties, indicating a favorable side effect profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

Key Analogues Identified

The following compounds share structural or functional similarities with the target molecule, as derived from literature:

Functional Group Analysis

- Iodine Substituent: The 3-iodophenyl group in the target compound is absent in analogues like I-6230 and w3.

- Morpholine vs. Methylpiperazine : Morpholine (in the target) offers hydrogen-bonding capacity, whereas methylpiperazine (in w3) may enhance solubility and pharmacokinetics .

- Pyridazine vs. Triazole : Pyridazine rings (target, I-6230) are electron-deficient and may interact with hydrophobic pockets, while triazoles (w3) provide rigidity and metal-binding properties .

Pharmacological and Toxicological Insights

- I-6230/I-6232: Pyridazine-based compounds are implicated in ferroptosis induction in oral squamous cell carcinoma (OSCC), where structural features like phenethylamino groups may enhance membrane permeability .

- Target Compound : The iodine atom and morpholine-pyridazine system could synergize for selective kinase inhibition (e.g., PI3K/mTOR pathways) or ferroptosis induction, though experimental validation is required .

Data Table: Structural and Functional Comparison

Q & A

Q. How to ensure compliance with ethical guidelines in compound handling?

- Answer: Adhere to OSHA standards for iodinated compounds (e.g., thyroid toxicity mitigation). Use fume hoods and personal protective equipment (PPE) during synthesis. Dispose of waste via EPA-approved protocols. Document safety practices per institutional review board (IRB) and IACUC guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.